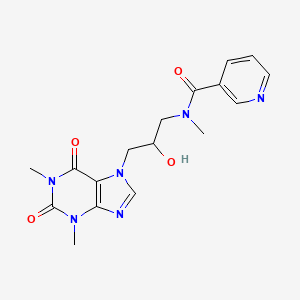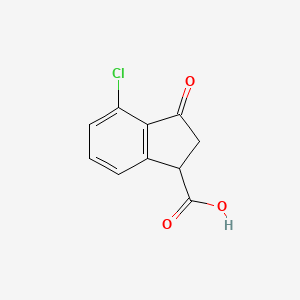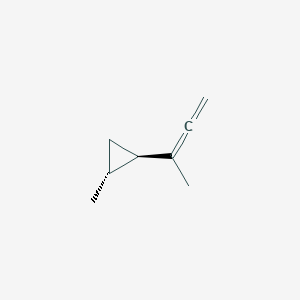
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butadienyl group and a methyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a cyclopropane derivative and a butadienyl precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated products.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield epoxides, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity and interactions with biomolecules. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Researchers may investigate its pharmacological properties, including its ability to modulate specific biological targets.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also find applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane include other cyclopropane derivatives with different substituents. Examples may include:
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-ethylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-phenylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-chlorocyclopropane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a butadienyl group and a methyl group
Propiedades
Número CAS |
64705-29-9 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-4-6(2)8-5-7(8)3/h7-8H,1,5H2,2-3H3/t7-,8+/m1/s1 |
Clave InChI |
UTIMMENSLQESOL-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]1C(=C=C)C |
SMILES canónico |
CC1CC1C(=C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


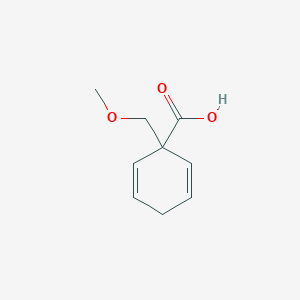
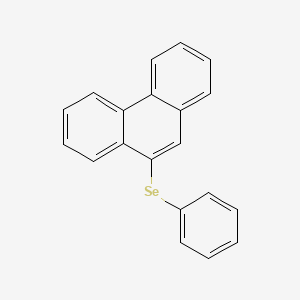
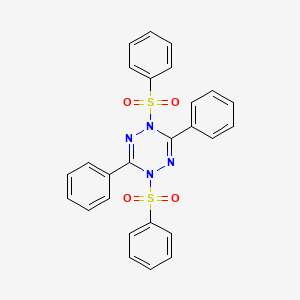

![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
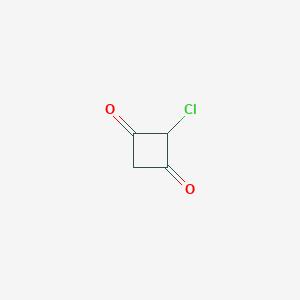
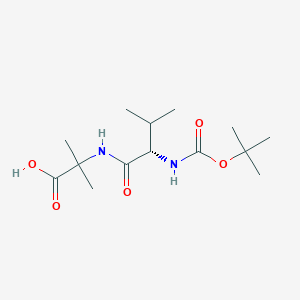
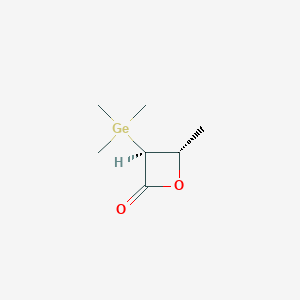
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

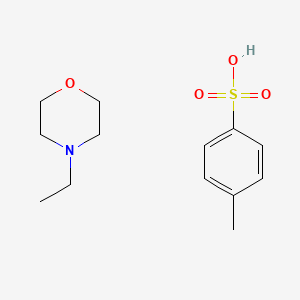
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
